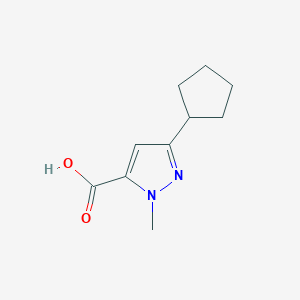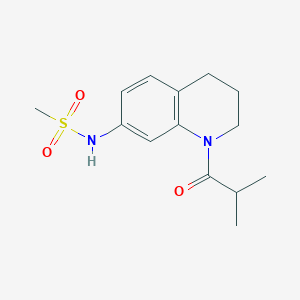
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide” is a chemical compound that is related to the class of compounds known as 1,2,3,4-tetrahydroquinolines . It is a derivative of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This indicates that the compound has a tetrahydroquinoline core with an isobutyryl group at the 1-position and a methanesulfonamide group at the 7-position . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 218.3 .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activity
Quinolinyl sulfonamides, including derivatives similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, have been identified as potent inhibitors of the enzyme methionine aminopeptidase (MetAP). These compounds exhibit different inhibitory potencies across various metal forms of Escherichia coli MetAP, suggesting a metal-dependent inhibition mechanism. The X-ray structures revealed that these inhibitors form a complex with the active site of the enzyme, illustrating a typical mechanism of inhibition for many non-peptidic MetAP inhibitors (Huang et al., 2006).
Vasodilation Activity
A series of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, related to the compound , have shown potent DA1 agonistic activities. These derivatives were identified as potent renal vasodilators, highlighting their potential in modulating vascular functions (Anan et al., 1996).
Synthesis and Reactivity
Research on N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines (o-quinol acetates) has contributed to understanding the formation and reaction of such compounds. Oxidation processes and subsequent treatments have shown the ability to produce N,N-dialkylmethanesulfonamide among other products, providing insights into the synthetic pathways and reactivity of these complex structures (Hoshino et al., 2001).
Antimicrobial Activity
The synthesis and evaluation of novel sulfonamide derivatives of aminoindanes and aminotetralins have been conducted to assess their inhibitory effects on human carbonic anhydrase isozymes. Among these, specific derivatives have shown potent inhibitory effects, highlighting their potential for developing new therapeutic agents (Akbaba et al., 2014).
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-6-7-12(9-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFIVSCTQUYOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)

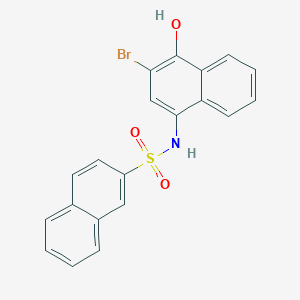
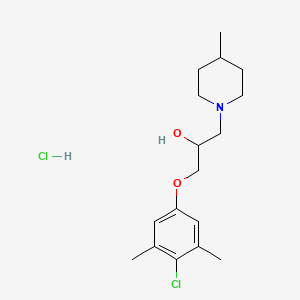
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
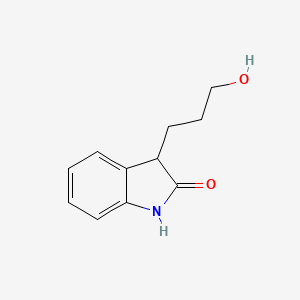
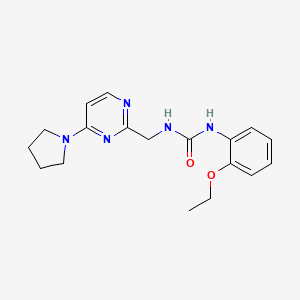

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
